Isoquinolin-3-ylmethyl-phosphonic acid dimethyl ester

Description

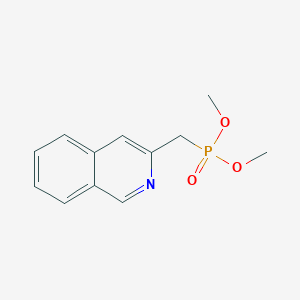

Isoquinolin-3-ylmethyl-phosphonic acid dimethyl ester (IUPAC name: dimethyl isoquinolin-3-ylmethylphosphonate) is a phosphonic acid ester featuring an isoquinoline moiety linked to a methylphosphonate group. The isoquinoline ring, a heterocyclic aromatic system with a nitrogen atom, distinguishes it from simpler alkyl or benzyl phosphonates.

Properties

IUPAC Name |

3-(dimethoxyphosphorylmethyl)isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14NO3P/c1-15-17(14,16-2)9-12-7-10-5-3-4-6-11(10)8-13-12/h3-8H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHUODCGMGBLSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CC1=CC2=CC=CC=C2C=N1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinolin-3-ylmethyl-phosphonic acid dimethyl ester typically involves the following steps:

Starting Materials: The synthesis begins with isoquinoline and a suitable phosphonic acid derivative.

Reaction Conditions: A common method involves the reaction of isoquinoline with chloromethyl phosphonic acid dimethyl ester in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-3-ylmethyl-phosphonic acid dimethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce alcohols.

Scientific Research Applications

Isoquinolin-3-ylmethyl-phosphonic acid dimethyl ester has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibitors, particularly those targeting phosphatases.

Industry: It can be used in the production of materials with specific properties, such as flame retardants or plasticizers.

Mechanism of Action

The mechanism by which Isoquinolin-3-ylmethyl-phosphonic acid dimethyl ester exerts its effects involves its interaction with molecular targets such as enzymes. The phosphonic acid ester group can mimic phosphate groups, allowing the compound to act as an inhibitor of enzymes that process phosphate substrates. This interaction can disrupt normal enzyme function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphonic Acid Esters

Aromatic and Heteroaromatic Phosphonates

(a) 4-Cyano-benzyl-phosphonic Acid Dimethyl Ester

- Structure: Benzyl group substituted with a cyano (-CN) group at the para position.

- Key Differences: Lacks the heteroaromatic isoquinoline ring, which reduces basicity and alters electronic effects. The cyano group is strongly electron-withdrawing, increasing the phosphonate’s acidity compared to the isoquinoline derivative.

- Applications : Used in optical brighteners and synthetic intermediates .

(b) Dimethyl [3-(Naphthalen-2-yl)-2-oxopropyl]phosphonate

- Structure : Naphthalene ring attached via a ketone-containing propyl chain.

- Key Differences: The naphthyl group enhances hydrophobicity, while the ketone introduces a reactive site absent in the isoquinoline derivative. This compound’s larger molecular weight (C₁₅H₁₅O₄P, MW 242.17) may reduce solubility in polar solvents compared to the isoquinoline analog .

(c) Dimethyl (3-Oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate

- Structure: Cyclic ester (isobenzofuranone) fused to the phosphonate group.

- This structural feature could enhance stability in specific chemical environments .

Alkyl and Branched Phosphonates

(a) Dimethyl Methylphosphonate (DMMP)

- Structure : Simple methyl group attached to the phosphonate.

- Key Differences: Lacks aromaticity, resulting in higher polarity and water solubility. DMMP (C₃H₉O₃P, MW 124.08) is widely used as a flame retardant, contrasting with the likely specialized applications of the isoquinoline derivative .

(b) Diethyl Isopropylphosphonate

- Structure : Branched isopropyl group.

- Key Differences: The alkyl chain increases lipophilicity but reduces electronic conjugation. Such compounds are often intermediates in organophosphorus synthesis .

Substituted Benzyl Phosphonates

(a) 4-Carbomethoxy-benzyl-phosphonic Acid Dimethyl Ester

- Structure : Benzyl group with a carbomethoxy (-COOCH₃) substituent.

- Key Differences: The electron-withdrawing carbomethoxy group may enhance hydrolytic stability compared to the isoquinoline derivative, which could be more reactive due to the basic nitrogen atom .

Structural and Functional Analysis

Electronic Effects

- This could accelerate hydrolysis under acidic conditions .

Data Table: Key Properties of Selected Phosphonates

Biological Activity

Isoquinolin-3-ylmethyl-phosphonic acid dimethyl ester is a phosphonate compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound is characterized by its isoquinoline core structure, which is known for various biological activities. The phosphonic acid moiety contributes to its interaction with biological targets, particularly in enzyme inhibition and cell signaling pathways.

-

Enzyme Inhibition :

- The compound has been studied for its inhibitory effects on specific enzymes, including 1-Deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), a target for developing new antibacterial and antimalarial drugs. Research indicates that isoquinoline derivatives can exhibit significant inhibitory activity against DXR with IC50 values in the low micromolar range, suggesting potential as a lead compound for further development against resistant pathogens .

-

Anticancer Activity :

- Isoquinoline derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structures have demonstrated effectiveness against various cancer cell lines, including breast and colorectal cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest .

- Signal Transduction Modulation :

Table 1: Summary of Biological Activities

| Activity Type | Target/Pathway | IC50 Value (µM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | DXR | 0.84 | |

| Anticancer Activity | MCF-7 Cancer Cells | 0.31 - 1.20 | |

| Signal Transduction Modulation | NF-kB Pathway | Not specified |

Case Study 1: Antibacterial Activity

In a comparative study involving various isoquinoline derivatives, this compound was assessed for its antibacterial properties against Escherichia coli and Pseudomonas aeruginosa. The compound exhibited notable inhibition, supporting its potential as a scaffold for developing new antibiotics targeting resistant strains .

Case Study 2: Anticancer Efficacy

A series of isoquinoline derivatives were synthesized and evaluated for their cytotoxic effects on human breast cancer cells (MCF-7). The results indicated that certain modifications to the isoquinoline structure enhanced anticancer activity, with some compounds achieving sub-micromolar IC50 values. These findings underscore the importance of structural optimization in enhancing therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.